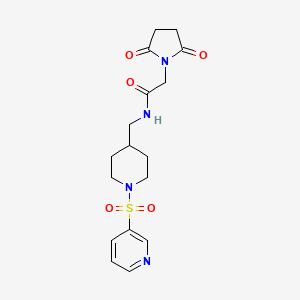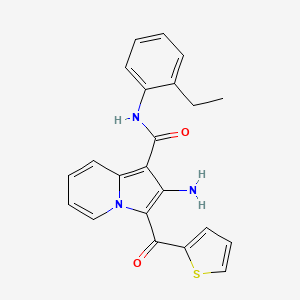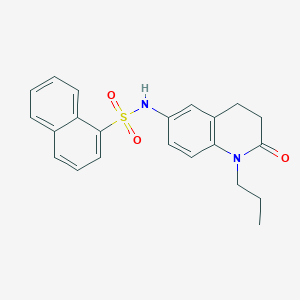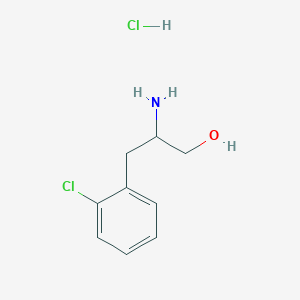
2-Amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride” is a chemical compound with the CAS Number: 1803604-25-2 . It has a molecular weight of 222.11 . The compound is typically in powder form .
Synthesis Analysis
The synthesis of similar compounds is generally achieved by the reaction of alcohols . One common method of synthesis is by reacting 4-chlorobenzaldehyde with compounds having amino and hydroxyl functional groups . The specific preparation method needs to be further adjusted according to specific conditions and needs .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C9H12ClNO.ClH/c10-9-4-2-1-3-8 (9)7 (5-11)6-12;/h1-4,7,12H,5-6,11H2;1H .Physical and Chemical Properties Analysis
The compound is typically in powder form . It has a molecular weight of 222.11 . The storage temperature is typically at room temperature .Wissenschaftliche Forschungsanwendungen
Conformational Analyses and Structural Studies
The compound's structural properties have been extensively studied, revealing insights into its conformational behavior in different environments. For instance, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, including its hydrochloride variant, were characterized by X-ray diffraction analysis. These studies highlighted the complex hydrogen-bonded structures and conformational dynamics of the amine fragments in various crystalline forms, emphasizing the importance of structural analysis in understanding the molecular behavior of such compounds (Nitek et al., 2020).
Spectroscopic Characterization
Spectroscopic methods have played a crucial role in characterizing similar compounds, providing detailed insights into their chemical composition and purity. For example, the spectroscopic characterization of two cathinone derivatives closely related to 2-Amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride has been documented, underscoring the utility of techniques like NMR, IR spectroscopy, and X-ray crystallography in identifying and understanding the molecular structure of such substances (Kuś et al., 2016).
Synthesis and Biological Properties
The synthesis and exploration of biological properties are significant areas of research for derivatives of this compound. New derivatives have been synthesized, exhibiting pronounced anticonvulsive and some peripheral n-cholinolytic activities, yet showing no antibacterial activity. Such findings suggest potential therapeutic applications and warrant further investigation into their pharmacological properties (Papoyan et al., 2011).
Polymorphic Forms and Stability
Investigations into polymorphic forms of related compounds provide valuable information on the stability and solid-state properties, which are crucial for the development of pharmaceutical formulations. For instance, the discovery of new polymorphic forms of bupropion hydrochloride reveals the significance of solid-solid conversions and the impact on molecular conformers, with implications for storage and pharmaceutical efficacy (Maccaroni et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-9-4-2-1-3-7(9)5-8(11)6-12;/h1-4,8,12H,5-6,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAZCOQXWMYOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CO)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
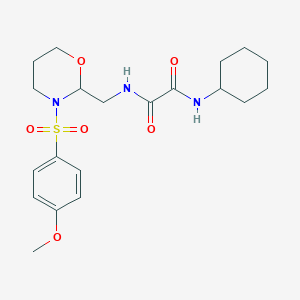
![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2754020.png)
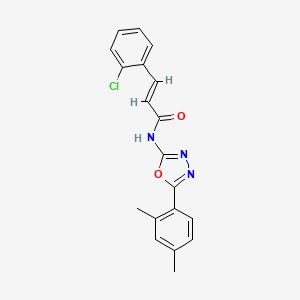

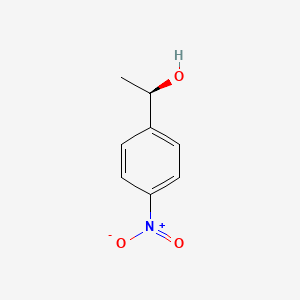
![(E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2754027.png)
![8H-[1,2,3]triazolo[4,3-a]isoindole](/img/structure/B2754028.png)
![(E)-3-ethyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2754032.png)
![9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2754033.png)

